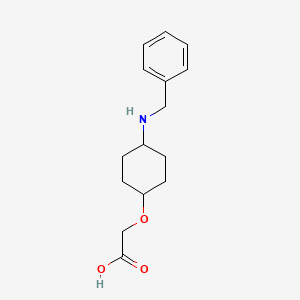![molecular formula C13H26N2O2 B7928864 N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide](/img/structure/B7928864.png)
N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide is a useful research compound. Its molecular formula is C13H26N2O2 and its molecular weight is 242.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide typically involves the reaction between cyclohexylamine and isopropyl acetate in the presence of an appropriate catalyst. The hydroxyl group addition requires a controlled environment to maintain the desired product yield and purity.
Industrial Production Methods: On an industrial scale, this compound is synthesized using a continuous flow reactor, optimizing reaction time and temperature to achieve a high-yield production. The process involves stringent quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes: This compound participates in various reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule.
Common Reagents and Conditions Used in These Reactions:
Oxidation: Typical oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reactions are carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogenated reagents or other nucleophiles can be used for substitution reactions under controlled conditions.
Major Products Formed from These Reactions: The products formed are dependent on the type of reaction. For example, oxidation results in the formation of corresponding ketones or carboxylic acids, while reduction leads to alcohols or amines. Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a precursor in synthesizing more complex molecules, making it invaluable in organic synthesis and materials science.
Biology: It serves as a biochemical tool in studying cellular processes due to its ability to interact with various biological molecules.
Medicine: N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide exhibits potential therapeutic properties and is investigated for its role in developing new pharmaceuticals.
Industry: The compound is utilized in manufacturing specialty chemicals and additives, highlighting its versatility.
Mechanism of Action: The mechanism of action for this compound involves binding to specific molecular targets, influencing pathways that regulate cellular functions. Its interaction with enzymes and receptors is crucial for its biological activity, making it a compound of significant interest in pharmacological studies.
Comparison with Similar Compounds
N-[2-(2-Amino-ethylamino)-cyclohexyl]-N-isopropyl-acetamide
N-[2-(2-Methylamino)-cyclohexyl]-N-isopropyl-acetamide
N-[2-(2-Ethoxyamino)-cyclohexyl]-N-isopropyl-acetamide
Properties
IUPAC Name |
N-[2-(2-hydroxyethylamino)cyclohexyl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)15(11(3)17)13-7-5-4-6-12(13)14-8-9-16/h10,12-14,16H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECAOWQKLNMXRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCCC1NCCO)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide](/img/structure/B7928781.png)
![(S)-2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-3-methyl-butyramide](/img/structure/B7928787.png)
![(S)-2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-3-methyl-butyramide](/img/structure/B7928795.png)
![(S)-2-Amino-N-[2-(benzyl-cyclopropyl-amino)-cyclohexyl]-3-methyl-butyramide](/img/structure/B7928800.png)
![[4-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7928801.png)
![[4-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7928810.png)
![[2-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7928815.png)

![{4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B7928828.png)
![[2-(Benzyl-isopropyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7928841.png)
![[2-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7928847.png)
![N-Ethyl-N-[4-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide](/img/structure/B7928851.png)
![N-Cyclopropyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide](/img/structure/B7928870.png)
![{4-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B7928876.png)
